N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxamide
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Overview
Description
Preparation Methods
The synthesis of HMPL-309 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that ensure high purity and yield .
Chemical Reactions Analysis
HMPL-309 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: It undergoes substitution reactions where specific functional groups are replaced with others. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts.
Scientific Research Applications
HMPL-309 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study its properties and reactivity.
Biology: Employed in cell biology to study its effects on cell signaling pathways, particularly those involving EGFR.
Medicine: Investigated for its potential therapeutic effects in treating cancers that overexpress EGFR, such as non-small cell lung cancer.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery .
Mechanism of Action
HMPL-309 exerts its effects by binding to the ATP-binding site of EGFR, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of EGFR and subsequent activation of downstream signaling pathways involved in cell proliferation and survival. The compound shows high selectivity for EGFR over other kinases, making it a valuable tool in studying EGFR-related pathways .
Comparison with Similar Compounds
HMPL-309 is compared with other EGFR inhibitors such as gefitinib, erlotinib, and afatinib. While all these compounds inhibit EGFR, HMPL-309 demonstrates higher selectivity and potency. It has a Ki value of 0.05 nM against wild-type EGFR and IC50 values of 3 nM and 22 nM against EGFR and EGFR T790M/L858R mutants, respectively. This makes HMPL-309 more effective in targeting EGFR with fewer off-target effects .
Similar compounds include:
- Gefitinib
- Erlotinib
- Afatinib
- Osimertinib
- Dacomitinib
Each of these compounds has unique properties and applications, but HMPL-309 stands out due to its high selectivity and potency .
Properties
IUPAC Name |
N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O2/c1-4-16-6-5-7-18(10-16)28-24-19-11-21(23(33-3)12-20(19)26-15-27-24)29-25(32)31-13-17-8-9-30(2)22(17)14-31/h1,5-7,10-12,15,17,22H,8-9,13-14H2,2-3H3,(H,29,32)(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXCKIBROURMFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2C1CN(C2)C(=O)NC3=C(C=C4C(=C3)C(=NC=N4)NC5=CC=CC(=C5)C#C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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